
(r)-(4-Bromophenyl)(cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(r)-(4-Bromophenyl)(cyclopropyl)methanamine: is a chemical compound with the molecular formula C10H12BrN. This compound is characterized by the presence of a bromine atom attached to the benzene ring and a cyclopropyl group attached to the methanamine moiety. It is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (r)-(4-Bromophenyl)(cyclopropyl)methanamine typically involves the following steps:
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, which involves the addition of a cyclopropyl group to the methanamine moiety. This can be achieved using reagents such as diazomethane (CH2N2) or cyclopropylcarbene.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclopropylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (r)-(4-Bromophenyl)(cyclopropyl)methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles like OH-, CN-, and various amines are used under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives such as benzoic acid or benzaldehyde.
Reduction: Reduced forms such as primary amines or alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(r)-(4-Bromophenyl)(cyclopropyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (r)-(4-Bromophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropyl group contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanamine, 4-chloro-|A-cyclopropyl-, (|AR)-: Similar structure with a chlorine atom instead of bromine.
Benzenemethanamine, 4-fluoro-|A-cyclopropyl-, (|AR)-: Similar structure with a fluorine atom instead of bromine.
Benzenemethanamine, 4-iodo-|A-cyclopropyl-, (|AR)-: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (r)-(4-Bromophenyl)(cyclopropyl)methanamine imparts unique chemical properties, such as increased reactivity and specific binding interactions, which distinguish it from its chloro, fluoro, and iodo analogs. These properties make it particularly valuable in certain research and industrial applications.
Propriétés
Formule moléculaire |
C10H12BrN |
|---|---|
Poids moléculaire |
226.11 g/mol |
Nom IUPAC |
(R)-(4-bromophenyl)-cyclopropylmethanamine |
InChI |
InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2/t10-/m1/s1 |
Clé InChI |
CFTNYXDVHSKCKL-SNVBAGLBSA-N |
SMILES isomérique |
C1CC1[C@H](C2=CC=C(C=C2)Br)N |
SMILES canonique |
C1CC1C(C2=CC=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


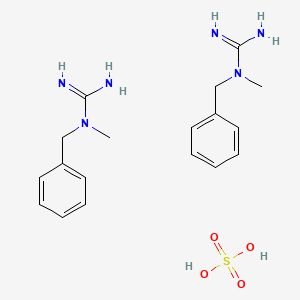
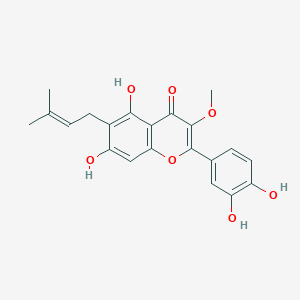
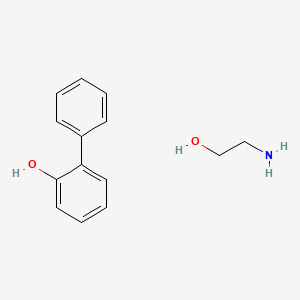
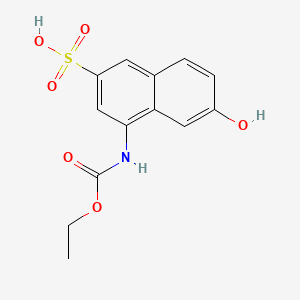

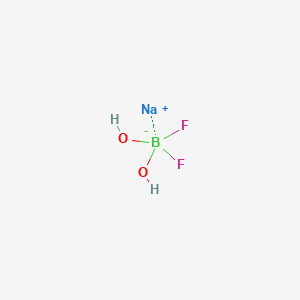
![(2-Hydroxyethyl)methylbis[2-[(1-oxooctadec-9-enyl)amino]ethyl]ammonium methyl sulfate](/img/structure/B1498701.png)


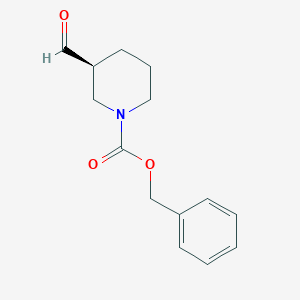

![Diethyl fluoro{[(methanesulfonyl)oxy]methyl}propanedioate](/img/structure/B1498710.png)


